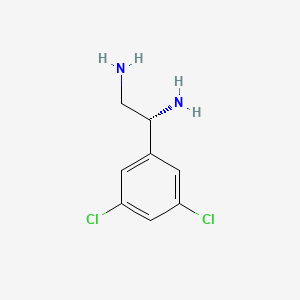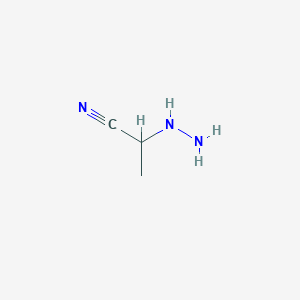![molecular formula C5H8ClNO B13037889 2-Azabicyclo[3.1.0]hexan-4-one hydrochloride](/img/structure/B13037889.png)
2-Azabicyclo[3.1.0]hexan-4-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azabicyclo[3.1.0]hexan-4-onehydrochloride is a bicyclic compound featuring a nitrogen atom within its ring structure. This compound is notable for its unique azabicyclo[3.1.0]hexane core, which is a rare and highly strained ring system. The presence of this core structure imparts distinct chemical and biological properties to the compound, making it of significant interest in various fields of research and application.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[3.1.0]hexan-4-onehydrochloride typically involves the formation of the azabicyclo[3.1.0]hexane ring system through cyclization reactions. One common method involves the treatment of 2-(bromomethyl)pyrrolidine hydrobromide with n-butyllithium, leading to the formation of the desired bicyclic structure . Another approach includes the photochemical decomposition of CHF2-substituted pyrazolines, which offers mild conditions and excellent functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
2-Azabicyclo[3.1.0]hexan-4-onehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce new functional groups into the molecule, leading to a variety of substituted products.
Applications De Recherche Scientifique
2-Azabicyclo[3.1.0]hexan-4-onehydrochloride has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its unique structure allows it to interact with biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the synthesis of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Azabicyclo[3.1.0]hexan-4-onehydrochloride involves its interaction with specific molecular targets. The azabicyclo[3.1.0]hexane ring system can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of essential biological processes. This mechanism is particularly relevant in its antibacterial activity, where it impairs DNA replication by inducing the formation of deficient DNA fragments .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ficellomycin: An aziridine antibiotic with a similar azabicyclo[3.1.0]hexane core, known for its activity against Gram-positive bacteria.
Azinomycins: A family of antitumor agents that also feature the azabicyclo[3.1.0]hexane ring structure.
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant potential in drug discovery.
Uniqueness
2-Azabicyclo[3.1.0]hexan-4-onehydrochloride is unique due to its specific ring structure and the presence of the hydrochloride group, which can influence its solubility and reactivity. Its distinct chemical properties and biological activities set it apart from other similar compounds, making it a valuable subject of study in various scientific disciplines.
Propriétés
Formule moléculaire |
C5H8ClNO |
|---|---|
Poids moléculaire |
133.57 g/mol |
Nom IUPAC |
2-azabicyclo[3.1.0]hexan-4-one;hydrochloride |
InChI |
InChI=1S/C5H7NO.ClH/c7-5-2-6-4-1-3(4)5;/h3-4,6H,1-2H2;1H |
Clé InChI |
MEHSVIOEFJWCRP-UHFFFAOYSA-N |
SMILES canonique |
C1C2C1NCC2=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![6-(Methoxycarbonyl)oxazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13037871.png)



